![molecular formula C7H7NO3 B3146426 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 59864-32-3](/img/structure/B3146426.png)
1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Overview
Description
“1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as 1,4-dihydropyridines . These are organic compounds containing a 1,4-dihydropyridine moiety . Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials . Pyridine fragments are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings .
Synthesis Analysis
A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 4-pyridone moiety, found in 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is a versatile scaffold for drug design. Researchers have explored its potential in developing bioactive compounds. Notably, some drugs containing this fragment include ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir. These compounds exhibit antibacterial, antiviral, and antiretroviral properties. Further investigations into derivatives of this compound may yield novel therapeutic agents .
Bioisosteres and Structural Analogues
Pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings. As such, 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives can serve as structural analogues in drug discovery. Their basicity, hydrogen bond-forming ability, and water solubility contribute to their utility in medicinal chemistry .
Computational Chemistry and Molecular Modeling
Theoretical studies play a crucial role in understanding the behavior of 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives. Computational chemistry techniques, such as density functional theory (DFT), elucidate electronic structure, reactivity, and intermolecular interactions.
Mechanism of Action
Target of Action
It is known that pyridine moieties, which are present in this compound, are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, n-heterocyclic rings and benzene rings .
Biochemical Pathways
Compounds containing pyridine moieties are known to interact with various biochemical pathways due to their versatile chemical properties .
properties
IUPAC Name |
1-methyl-4-oxopyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-5(9)4-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDXELDBKMSJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218423 | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
CAS RN |
59864-32-3 | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59864-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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